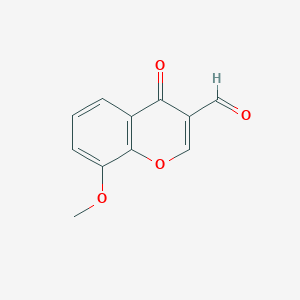

3-Formyl-8-methoxychromone

Description

Structure

3D Structure

Properties

CAS No. |

53428-24-3 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

8-methoxy-4-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C11H8O4/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-6H,1H3 |

InChI Key |

CKEDZWWMONCZLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC=C(C2=O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Formyl-8-methoxychromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Formyl-8-methoxychromone. Chromone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a formyl group at the 3-position and a methoxy group at the 8-position creates a versatile molecule with potential for further functionalization and development as a therapeutic agent. This document details the physicochemical properties, a probable synthetic route based on established methods, and predicted spectroscopic characteristics of this compound. The synthesis is presumed to proceed via the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic systems.[2] While specific biological activity data for this derivative is limited in publicly accessible literature, the known pharmacological profiles of related chromone derivatives are discussed to provide context for potential research applications.

Physicochemical Properties

This compound is a solid crystalline powder, with its color ranging from white to yellow-orange. The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₄ | INDOFINE Chemical Company |

| Molecular Weight | 204.18 g/mol | INDOFINE Chemical Company |

| Melting Point | 174.8 - 177.2 °C | INDOFINE Chemical Company |

| Appearance | White to yellow to orange crystalline powder | INDOFINE Chemical Company |

Synthesis

The synthesis of 3-formylchromone derivatives is commonly achieved through the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenone.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[2]

Proposed Synthetic Pathway

The synthesis of this compound would logically proceed from 2-hydroxy-3-methoxyacetophenone. The Vilsmeier reagent, a chloromethyliminium salt, is generated from DMF and POCl₃. The electron-rich aromatic ring of the 2-hydroxy-3-methoxyacetophenone then attacks the electrophilic Vilsmeier reagent. Subsequent cyclization and hydrolysis yield the final this compound product.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone derivative, which can be adapted for the synthesis of this compound.

Materials:

-

2-hydroxy-3-methoxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature should be maintained at 0-5 °C.

-

After the addition is complete, add a solution of 2-hydroxy-3-methoxyacetophenone in a minimal amount of DMF to the reaction mixture.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

-

Once the reaction is complete, pour the reaction mixture into crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure this compound.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the formyl proton, the methoxy protons, and the proton at the 2-position of the chromone ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.5 - 9.0 | s |

| Aromatic-H | ~7.0 - 8.0 | m |

| Formyl-H | ~10.0 - 10.5 | s |

| Methoxy-H | ~3.9 - 4.1 | s |

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the formyl carbon, and the methoxy carbon. The chemical shift of the methoxy carbon is indicative of its position on the aromatic ring.[6]

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O (ketone) | ~175 - 180 | | C=O (aldehyde) | ~185 - 190 | | Aromatic-C | ~110 - 160 | | C-2 | ~155 - 160 | | C-3 | ~120 - 125 | | Methoxy-C | ~55 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the C-O-C stretching of the ether and pyrone ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | |---|---|---| | C=O (ketone) | 1630 - 1660 | | C=O (aldehyde) | 1680 - 1700 | | C-O-C (ether) | 1250 - 1300 | | C-O-C (pyrone) | 1050 - 1150 | | Aromatic C-H | 3000 - 3100 |

Reactivity and Potential Biological Activity

The 3-formylchromone scaffold is a versatile building block in organic synthesis due to the presence of multiple reactive sites. The formyl group can undergo various condensation reactions, and the pyrone ring can be opened by nucleophiles.

While specific biological studies on this compound are not widely reported, the chromone nucleus is a common motif in many biologically active compounds.[1] Derivatives of 3-formylchromone have been investigated for their anti-inflammatory, antimicrobial, and antitumor activities. The presence and position of substituents, such as a methoxy group, can significantly influence the biological activity of the chromone core.[7] Therefore, this compound represents a promising candidate for screening in various biological assays to explore its therapeutic potential.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known physicochemical properties and provided a detailed, albeit predicted, overview of its synthesis and spectroscopic characteristics based on established chemical principles and data from related compounds. The Vilsmeier-Haack reaction is the most probable and efficient route for its synthesis. Further research is warranted to fully elucidate the specific biological activities of this compound and to explore its potential as a lead molecule in drug development programs.

References

- 1. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Formyl-8-methoxychromone and Its Isomers

A comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

The general chemical characteristics of 3-formylchromones are summarized below, with specific data provided for the 6-methoxy isomer as a representative example.

| Property | 3-Formyl-6-methoxychromone |

| CAS Number | 42059-79-0[1][2] |

| Molecular Formula | C₁₁H₈O₄[1][2] |

| Molecular Weight | 204.18 g/mol [1][2] |

| IUPAC Name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde[1] |

| Synonyms | 6-Methoxychromone-3-carboxaldehyde[1] |

| Appearance | Solid |

| Melting Point | 162-166 °C[2] |

Synthesis of Substituted 3-Formylchromones

A prevalent and effective method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction. This reaction involves the formylation of a substituted 2-hydroxyacetophenone using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The general workflow for this synthesis is depicted below.

Figure 1: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized experimental protocol for the synthesis of substituted 3-formylchromones, based on literature procedures.

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for approximately 30-60 minutes to form the Vilsmeier reagent.

-

Reaction with 2-Hydroxyacetophenone: Dissolve the appropriately substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-4-methoxyacetophenone for the synthesis of 3-formyl-6-methoxychromone) in a minimal amount of DMF.

-

Formylation: Add the dissolved 2-hydroxyacetophenone dropwise to the prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into crushed ice with vigorous stirring. The solid product that precipitates is then collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted 3-formylchromone.

Potential Biological Activities and Signaling Pathways

While specific biological data for 3-formyl-8-methoxychromone is unavailable, research on related 3-formylchromone derivatives has revealed a range of biological activities. These compounds often serve as versatile scaffolds in drug discovery. The general structure of 3-formylchromones allows for interactions with various biological targets. The formyl group at the 3-position is a key feature, enabling these molecules to participate in various chemical reactions and biological interactions.

The chromone core itself is a well-known pharmacophore present in many biologically active compounds. The nature and position of substituents on the chromone ring, such as the methoxy group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Based on studies of related chromone derivatives, potential signaling pathways that could be modulated by 3-formylchromones are illustrated below. It is important to note that this is a generalized representation and specific activities would need to be determined experimentally for the 8-methoxy isomer.

Figure 2: Potential biological targets of chromones.

While the specific CAS number and detailed experimental data for this compound are not currently available in the public domain, this guide provides a comprehensive overview based on the well-characterized isomer, 3-formyl-6-methoxychromone, and the general properties of the 3-formylchromone class of compounds. The synthetic methodology provided, along with the discussion of potential biological activities, offers a solid foundation for researchers and professionals in the field of drug discovery and development to explore this and related chromone derivatives further. The versatility of the 3-formylchromone scaffold suggests that it will continue to be an important area of research for the development of novel therapeutic agents.

References

The Multifaceted Biological Activities of 3-Formylchromone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylchromone, a versatile heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The reactivity of the formyl group at the C-3 position, coupled with the inherent properties of the chromone nucleus, allows for diverse chemical modifications, leading to a rich library of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of 3-formylchromone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

3-Formylchromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and modulation of drug resistance.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various 3-formylchromone derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-3-formylchromone | V. parahaemolyticus | 20 (MIC) | [1] |

| 6-Chloro-3-formylchromone | V. parahaemolyticus | 20 (MIC) | [1] |

| 3-Formylchromone (3FC) | HCCLM3 (Hepatocellular Carcinoma) | Dose-dependent inhibition of STAT3 phosphorylation | [2] |

| Compound 6e | MCF-7 (Breast Cancer) | 2.97 | [3] |

| Compound 6e | DU 145 (Prostate Cancer) | 3.11 | [3] |

| Compound 9f | MCF-7 (Breast Cancer) | 9.35 | [3] |

| Compound 9g | MCF-7 (Breast Cancer) | 9.58 | [3] |

Key Signaling Pathway: Inhibition of STAT3 Signaling

Several studies have highlighted the role of 3-formylchromone derivatives in modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. 3-Formylchromone (3FC) has been shown to downregulate the constitutive phosphorylation of STAT3 and the non-receptor tyrosine kinases JAK1 and JAK2 in hepatocellular carcinoma cells[2]. This inhibition of STAT3 activation is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2[2].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3-Formylchromone derivatives

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 3-formylchromone derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

3-Formylchromone derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their mode of action can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with bacterial communication systems like quorum sensing.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3-formylchromone derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [1] |

| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [1] |

| 6-Bromo-3-formylchromone | Vibrio harveyi | 20 | [1] |

| 6-Chloro-3-formylchromone | Vibrio harveyi | 20 | [1] |

| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | [4] |

| Chromone-3-carbonitrile | Candida albicans | 5-50 | [4] |

| 6-Isopropylchromone-3-carbonitrile | Candida albicans | 5-50 | [4] |

| 6-Methylchromone-3-carbonitrile | Candida albicans | 5-50 | [4] |

| Compound 1c | Staphylococcus aureus | - | [5] |

| Compound 1d | Escherichia coli | - | [5] |

Note: Some entries lack specific MIC values in the provided search results but indicate activity.

Key Mechanism: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates virulence factor production and biofilm formation in many pathogenic bacteria. 3-Formylchromone derivatives have been shown to interfere with QS signaling. For instance, 6-bromo-3-formylchromone (6B3FC) has been found to inhibit the expression of genes associated with quorum sensing and biofilm formation in Vibrio parahaemolyticus, such as luxS and opaR[1].

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

3-Formylchromone derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 3-formylchromone derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The antioxidant properties of 3-formylchromone derivatives are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence and position of hydroxyl groups on the chromone ring play a crucial role in their antioxidant potential[6][7].

Quantitative Antioxidant Data

The antioxidant activity of 3-formylchromone derivatives is often evaluated using various assays. The following table includes some available data.

| Compound | Assay | Activity | Reference |

| 7-Hydroxy-3-formylchromone | DPPH radical scavenging | Active | [6][7] |

| 7,8-Dihydroxy-3-formylchromone | DPPH radical scavenging | Active | [6][7] |

| 6-Hydroxy-3-formylchromone | DPPH radical scavenging | Inactive | [6][7] |

| 3-Formylchromone | DPPH radical scavenging | Inactive | [6][7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

-

3-Formylchromone derivatives

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of the 3-formylchromone derivatives in methanol.

-

Reaction Mixture: Add a specific volume of the sample solution to a well in a 96-well plate, followed by the addition of the DPPH solution. A control containing only methanol and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Anti-inflammatory Activity

3-Formylchromone derivatives have been investigated for their anti-inflammatory properties, with studies suggesting their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX)[8][9].

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the inhibition of COX enzymes by some chromone derivatives.

| Compound | Enzyme | IC50 (µM) | Reference |

| Q7-9 | COX-2 | 0.121 | [9] |

| Q7-25 | COX-2 | 0.228 | [9] |

| Q7-26 | COX-2 | 0.137 | [9] |

| Celecoxib (Reference) | COX-2 | - | [9] |

Note: The specific structures of Q7-9, Q7-25, and Q7-26 are proprietary to the cited research.

Key Mechanism: Cyclooxygenase (COX) Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins from arachidonic acid. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

3-Formylchromone derivatives

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer. Then, add the 3-formylchromone derivative at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Synthesis of 3-Formylchromone Derivatives

The synthesis of 3-formylchromone and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction[10]. This reaction involves the formylation of a 2-hydroxyacetophenone derivative using a formylating agent, typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

General Synthetic Workflow

Conclusion

3-Formylchromone derivatives represent a promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the exploration and optimization of these versatile molecules for various therapeutic applications. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly unveil new and potent therapeutic agents.

References

- 1. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Relationship Between Structure and Antioxidative Properties of So...: Ingenta Connect [ingentaconnect.com]

- 8. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

A Comprehensive Review of 3-Formylchromones: Synthesis, Reactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylchromones, a class of heterocyclic compounds characterized by a formyl group at the C-3 position of the chromone ring, have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their unique structural features, including multiple electrophilic sites, make them versatile building blocks for the synthesis of a wide array of novel heterocyclic systems.[1][2] Furthermore, an expanding body of research highlights their diverse and potent biological activities, positioning them as promising scaffolds for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of 3-formylchromones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Synthesis of 3-Formylchromones

The most prevalent and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[3][4] This one-pot reaction involves the formylation of substituted 2-hydroxyacetophenones using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The reaction proceeds via a double formylation of the starting material, followed by cyclization and dehydration to yield the 3-formylchromone core.[7]

Experimental Protocol: Vilsmeier-Haack Synthesis of 6-Chloro-3-formylchromone

A representative experimental procedure for the synthesis of a substituted 3-formylchromone is as follows:

-

To a stirred solution of 2-hydroxy-5-chloroacetophenone (0.01 mol) in dimethylformamide (10 mL), phosphorus oxychloride (0.03 mol) is added dropwise at 0-5 °C.

-

The reaction mixture is then stirred at room temperature for 1 hour, followed by heating at 60 °C for 5-6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 6-chloro-3-formylchromone.

Table 1: Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction

| Substituent (R) | Starting Material | Yield (%) | Melting Point (°C) | References |

| H | 2-Hydroxyacetophenone | 85-90 | 151-153 | |

| 6-Cl | 2-Hydroxy-5-chloroacetophenone | 71 | 168 | [5] |

| 6-Br | 2-Hydroxy-5-bromoacetophenone | 75 | 178-180 | [5] |

| 6-NO₂ | 2-Hydroxy-5-nitroacetophenone | 65 | 185-187 | [5] |

| 7-OH, 8-Br | 2,4-Dihydroxy-3-bromoacetophenone | 74 | 210 | [5] |

Key Reactions of 3-Formylchromones

The reactivity of 3-formylchromones is dominated by the presence of three electrophilic centers: the C-2 and C-4 positions of the pyrone ring and the formyl group at C-3. This allows them to participate in a variety of reactions, most notably the Knoevenagel condensation.[2][8]

Knoevenagel Condensation

The Knoevenagel condensation of 3-formylchromones with active methylene compounds is a cornerstone for the synthesis of a diverse range of derivatives.[2][9] This reaction typically involves a base catalyst, such as piperidine or pyridine, and can be performed under conventional heating or microwave irradiation to afford vinylogous chromones.[2]

Experimental Protocol: Knoevenagel Condensation of 3-Formylchromone with Ethyl Cyanoacetate

-

A mixture of 3-formylchromone (1 mmol), ethyl cyanoacetate (1.1 mmol), and a catalytic amount of piperidine in ethanol (10 mL) is refluxed for 2-3 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid product is washed with cold ethanol and dried to yield the desired ethyl 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate.

Table 2: Knoevenagel Condensation of 3-Formylchromones with Active Methylene Compounds

| 3-Formylchromone Substituent | Active Methylene Compound | Product | Yield (%) | References |

| H | Malononitrile | 2-((4-Oxo-4H-chromen-3-yl)methylene)malononitrile | 92 | [9] |

| H | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate | 88 | [10] |

| H | Barbituric Acid | 5-((4-Oxo-4H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 94 | [2] |

| 6-Cl | Malononitrile | 2-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)malononitrile | 85 | [10] |

Biological Activities and Therapeutic Potential

3-Formylchromone and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have demonstrated that 3-formylchromone derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor cell proliferation, survival, and metastasis. One of the well-documented mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] 3-Formylchromone has been shown to downregulate the constitutive phosphorylation of STAT3 and its upstream kinases JAK1 and JAK2 in hepatocellular carcinoma cells.[1] This inhibition is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2, which dephosphorylates STAT3.[1] The suppression of STAT3 activation leads to the inhibition of its nuclear translocation and DNA-binding ability, ultimately resulting in the downregulation of STAT3 target genes involved in cell proliferation and survival.[1]

The cytotoxic potential of 3-formylchromone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their efficacy in inhibiting cancer cell growth.

Table 3: Cytotoxicity of 3-Formylchromone Derivatives Against Cancer Cell Lines

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3-Formylchromone benzoylhydrazone Silver(I) complex | MDA-MB-231 (Breast Cancer) | 1.0 | [11] |

| 3-Formylchromone benzoylhydrazone Silver(I) complex | OVCAR-8 (Ovarian Cancer) | 0.87 | [11] |

| Furocoumarin-chromone conjugate | MDA-MB-231 (Breast Cancer) | 2.56 µg/mL | [12] |

| 6-Fluoro-3-formylchromone | HL-60 (Leukemia) | < 10 | [13] |

| 6-Chloro-3-formylchromone | HL-60 (Leukemia) | < 10 | [13] |

Antimicrobial Activity

3-Formylchromone derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial membranes and the inhibition of essential enzymes. Some derivatives have been found to inhibit quorum sensing and biofilm formation in bacteria.[14][15]

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound.

Table 4: Antimicrobial Activity of 3-Formylchromone Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [14] |

| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [14] |

| Substituted 3-formylchromones | Staphylococcus aureus | Moderate activity at 100 µg/mL | [5] |

| Chromone-3-carbonitriles | Candida albicans | 5-50 | [16] |

Conclusion

3-Formylchromones represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Their straightforward synthesis via the Vilsmeier-Haack reaction and their reactivity in Knoevenagel condensations allow for extensive structural diversification. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, such as the inhibition of the STAT3 signaling pathway, underscore their importance as lead compounds in drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 3-formylchromone derivatives are warranted to translate their promising in vitro activities into clinically effective therapeutic agents.

References

- 1. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. asianpubs.org [asianpubs.org]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Some novel heterocyclic systems using 3-formylchromone: Synthesis and antimicrobial efficiency [ejchem.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 16. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

The Chromone Core: A Technical Guide to its Discovery and Storied History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. From ancient herbal remedies to modern pharmaceuticals, the history of chromones is a compelling narrative of chemical discovery and therapeutic innovation. This technical guide provides an in-depth exploration of the discovery and history of chromone compounds, detailing the key milestones, seminal synthetic methodologies, and the evolution of their therapeutic applications.

Early Discoveries: The Natural Origins of Chromones

The story of chromones begins not in a laboratory, but in the annals of traditional medicine. For centuries, the seeds of the Mediterranean plant Ammi visnaga were used in Egyptian folk medicine to treat a variety of ailments, including renal colic and asthma.[1][2] The active principle of this plant, a furanochromone derivative named khellin , would later become the cornerstone for the development of a new class of therapeutic agents.

Isolation and Structural Elucidation of Khellin

The early 20th century marked a shift from the empirical use of herbal remedies to the scientific investigation of their active constituents. The isolation and structural elucidation of khellin was a significant achievement of this era.

Isolation: Early methods for isolating khellin from Ammi visnaga seeds involved extraction with organic solvents. A typical procedure involved macerating the crushed seeds with a non-polar solvent like petroleum ether to remove fats, followed by extraction with a more polar solvent such as ethanol or methanol to isolate the chromone constituents.[3] Subsequent purification was achieved through crystallization.

In 1938, Ernst Späth and W. Gruber made a pivotal contribution by successfully isolating and characterizing khellin, laying the groundwork for future synthetic efforts.[4] Their work involved classical chemical degradation techniques and elemental analysis, which were the primary tools for structure determination at the time.[5][6][7] These methods involved breaking the molecule into smaller, identifiable fragments to piece together its overall structure.

The Naming of the Chromone Nucleus

The term "chromone" itself was first coined in 1900 by Stanisław Kostanecki and A. Różycki, who were investigating the synthesis of related benzopyranone structures.[8] Their work on the acylation of o-hydroxyaryl ketones led to the formation of these heterocyclic systems, for which they proposed the now-accepted nomenclature.

The Dawn of Synthetic Chromones: Foundational Methodologies

The structural elucidation of khellin spurred chemists to develop synthetic routes to the chromone core and its derivatives. These early synthetic methods, while often requiring harsh conditions, were foundational to the field and are still relevant in contemporary organic synthesis.

The Kostanecki-Robinson Reaction

One of the earliest and most significant methods for chromone synthesis is the Kostanecki-Robinson reaction, first reported in 1901.[8] This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization.

Experimental Protocol (Classical):

A mixture of an o-hydroxyaryl ketone (1 equivalent), an aliphatic acid anhydride (excess), and the sodium salt of the corresponding acid (excess) is heated at a high temperature (typically 150-200 °C) for several hours. The reaction mixture is then poured into water, and the product is isolated by filtration and purified by recrystallization.

A workflow for the Kostanecki-Robinson Reaction is depicted below:

Caption: A simplified workflow for the classical Kostanecki-Robinson reaction.

Quantitative Data for Selected Kostanecki-Robinson Reactions:

| Starting o-Hydroxyacetophenone | Acylating Agent | Product | Reported Yield (%) | Reference |

| 2-Hydroxyacetophenone | Acetic Anhydride / Sodium Acetate | 2-Methylchromone | ~40-50 | Historical Texts |

| Resacetophenone | Acetic Anhydride / Sodium Acetate | 7-Hydroxy-2-methylchromone | ~35-45 | Historical Texts |

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement, developed independently by Wilson Baker and K. Venkataraman in the 1930s, provides a route to 1,3-diketones, which are key intermediates in the synthesis of chromones. The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone.

Experimental Protocol:

An o-acyloxyacetophenone is treated with a strong base, such as potassium hydroxide or sodium hydride, in an aprotic solvent like pyridine or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature or with gentle heating. Acidic workup then yields the 1,3-diketone, which can be subsequently cyclized to the chromone, often in the same pot, by heating with a strong acid like sulfuric acid.

The Simonis Reaction

The Simonis reaction, reported in 1913, involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide (P₂O₅), to yield a chromone.

Experimental Protocol (Classical):

A phenol and a β-ketoester are heated together with phosphorus pentoxide. The reaction is often vigorous and requires careful temperature control. After the reaction is complete, the mixture is cooled and treated with ice water to hydrolyze the phosphorus compounds. The chromone product is then extracted with an organic solvent and purified.

The Vilsmeier-Haack Reaction for 3-Formylchromones

The Vilsmeier-Haack reaction provides a method for the formylation of activated aromatic rings. When applied to o-hydroxyacetophenones, it can lead to the formation of 3-formylchromones, which are valuable synthetic intermediates. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol:

To a cooled solution of DMF, POCl₃ is added dropwise to form the Vilsmeier reagent. The o-hydroxyacetophenone is then added, and the mixture is heated. Upon completion, the reaction is quenched with an aqueous solution of a base, such as sodium acetate, to hydrolyze the intermediate and afford the 3-formylchromone.

The Therapeutic Breakthrough: Cromolyn Sodium

The historical significance of khellin lies not only in its direct therapeutic use but also in its role as a template for the development of a groundbreaking new drug: cromolyn sodium.

The Discovery by Roger Altounyan

In the 1960s, a pharmacologist named Roger Altounyan, who himself suffered from asthma, embarked on a systematic investigation of khellin and its derivatives.[2][9] He sought to identify a compound that retained the bronchodilatory effects of khellin but with fewer side effects. Through a process of structural modification and self-experimentation, Altounyan and his team at Fisons Pharmaceuticals synthesized and tested numerous analogues.[1] This dedicated research led to the discovery of disodium cromoglycate, later known as cromolyn sodium, in 1965.[2]

Mechanism of Action of Khellin and Cromolyn Sodium

Khellin primarily acts as a vasodilator and smooth muscle relaxant. Its mechanism is believed to involve the modulation of calcium ion channels and the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Cromolyn sodium, on the other hand, exhibits a different and more specific mechanism of action. It is a mast cell stabilizer.[2] Upon exposure to an allergen, mast cells degranulate, releasing histamine and other inflammatory mediators that trigger the symptoms of an allergic reaction. Cromolyn sodium inhibits this degranulation process, thereby preventing the release of these mediators.

A diagram illustrating the signaling pathway of mast cell degranulation and the inhibitory effect of Cromolyn Sodium is presented below:

Caption: The inhibitory effect of Cromolyn Sodium on mast cell degranulation.

Bioactivity Comparison

The development of cromolyn sodium and subsequent derivatives like nedocromil highlighted the potential for tuning the biological activity of the chromone scaffold.

Comparative Bioactivity of Chromone Derivatives:

| Compound | Primary Mechanism of Action | Relative Potency (Asthma Prophylaxis) | Key Therapeutic Use |

| Khellin | Vasodilator, Smooth Muscle Relaxant | - | Historically for asthma, angina |

| Cromolyn Sodium | Mast Cell Stabilizer | Baseline | Prophylaxis of allergic asthma |

| Nedocromil Sodium | Mast Cell Stabilizer | 4-8 times more potent than Cromolyn Sodium[10] | Prophylaxis of allergic asthma |

Modern Era and Future Directions

The discovery of cromolyn sodium ushered in a new era for chromone chemistry, cementing the scaffold's importance in drug discovery. Research into chromone derivatives continues to be an active area, with compounds being investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. Modern synthetic methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have enabled the rapid and efficient generation of diverse chromone libraries for biological screening, offering higher yields and milder reaction conditions compared to the classical methods.[11]

The journey of chromone compounds, from their origins in ancient herbal medicine to their role in rational drug design, exemplifies the enduring value of natural products as a source of therapeutic inspiration. The rich history and versatile chemistry of the chromone nucleus ensure its continued relevance in the quest for new and improved medicines.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CN102746317B - Method for extracting khellin from ammi visnaga - Google Patents [patents.google.com]

- 4. Khellin [drugfuture.com]

- 5. A hundred years in the elucidation of the structures of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 9. Roger Altounyan and the discovery of cromolyn (sodium cromoglycate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nedocromil sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US8513300B2 - Formulations for oral administration of cromolyn sodium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Substituted Chromones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of substituted chromones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these versatile scaffolds.

Introduction to Chromones

Chromones, or 1,4-benzopyrones, are a group of naturally occurring and synthetic compounds built upon a benzopyran-4-one framework.[2] This privileged structure is a key component of numerous flavonoids, such as flavones and isoflavones, which are widely recognized for their diverse biological activities.[1] The chromone core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural versatility has made substituted chromones attractive candidates for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1]

Tabulated Physical Properties of Substituted Chromones

Table 1: Melting and Boiling Points of Selected Substituted Chromones

| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) |

| Chromone | - | 59[3] | - |

| Flavone | 2-phenyl | 94-97[4][5][6] | 185 (at 1 mmHg)[4][5][6] |

| 2-Methylchromone | 2-methyl | - | - |

| 3-Methylchromone | 3-methyl | 68-73[7] | - |

| 6-Methylchromone | 6-methyl | - | - |

| 3-Formylchromone | 3-formyl | 151-153[3] | - |

| 3-Formyl-6-methylchromone | 3-formyl, 6-methyl | 172-173[8][9] | - |

| 6-Nitrochromone | 6-nitro | 172-175[10] | 347.1 (Predicted)[11] |

| 6-Bromochromone | 6-bromo | 135-139[12][13] | - |

| 6-Methylchromone-2-carboxylic acid | 2-carboxy, 6-methyl | 267-270[14] | - |

Table 2: Solubility and pKa of Selected Substituted Chromones

| Compound | Substituent(s) | Aqueous Solubility | pKa |

| Flavone | 2-phenyl | Insoluble[5][6] | - |

| 2-Methylchromone | 2-methyl | Limited solubility[12] | - |

| Hydroxyquinones (related structures) | 2-hydroxy, 3-substituted | - | pKa1 ~3.4, pKa2 ~8.8 (for a methylamino-derivative)[15] |

| Hydroxyquinones (related structures) | 2-hydroxy | - | ~6.3[3] |

Note: Quantitative solubility and pKa data for a wide range of substituted chromones are not extensively documented in publicly available literature. Flavonoids, in general, exhibit low water solubility.[14][16][17] The pKa of hydroxy-substituted chromones is influenced by the position of the hydroxyl group.

Table 3: Spectroscopic Data for Selected Substituted Chromones

| Compound | Substituent(s) | UV-Vis λmax (nm) (Solvent) | Key FTIR Peaks (cm⁻¹) |

| Flavone | 2-phenyl | Band I: 300-380, Band II: 240-280 (Methanol)[18] | C=O: ~1650, Aromatic C=C: ~1600, 1580[19] |

| 3-Formylchromone | 3-formyl | - | C=O (ketone): 1645, C=O (aldehyde): 1693-1904[1][2] |

| 6-Nitrochromone | 6-nitro | - | - |

| 2-Amino-6-bromo-3-formylchromone | 2-amino, 3-formyl, 6-bromo | - | Detailed analysis available[13] |

Note: UV-Vis spectra of flavones and flavonols typically show two main absorption bands.[18] The position of these bands is sensitive to the substitution pattern.[14][20] FTIR spectra are characterized by a strong carbonyl stretch and bands corresponding to the aromatic rings.

Table 4: ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Chromones

| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |

| ¹H | C2-H | 6.2 - 6.4 | |

| ¹H | C3-H | 7.8 - 8.0 | |

| ¹H | Aromatic-H | 7.0 - 8.2 | Dependent on substitution pattern. |

| ¹³C | C2 | ~155 | |

| ¹³C | C3 | ~112 | |

| ¹³C | C4 (C=O) | ~177 | |

| ¹³C | Aromatic-C | 115 - 160 | Highly dependent on substituents.[4][21] |

Note: Chemical shifts are influenced by the electronic effects of substituents.[21] Data is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of substituted chromones.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered substituted chromone is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube or dropping it through a long glass tube.[11][19][22]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[22]

-

Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[7]

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent by agitating an excess of the solid with the solvent until equilibrium is reached.

Procedure:

-

Preparation: An excess amount of the solid substituted chromone is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, the solid can be removed by centrifugation or filtration.

-

Quantification: The concentration of the dissolved chromone in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the response to a calibration curve of known concentrations.

pKa Determination (Potentiometric Titration)

Principle: For acidic or basic substituted chromones (e.g., hydroxy or amino derivatives), the pKa can be determined by titrating a solution of the compound with a standard solution of acid or base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

-

Sample Preparation: A known amount of the substituted chromone is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol or methanol for compounds with low aqueous solubility.[3] The solution concentration is typically in the range of 10⁻⁴ M.[18][23]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[3][18]

-

Titration: A standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[3][18]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[24]

Spectroscopic Analysis

Procedure:

-

Sample Preparation: A dilute solution of the substituted chromone is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Spectrum Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. A blank spectrum of the solvent is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Procedure:

-

Sample Preparation: For solid samples, a small amount of the substituted chromone is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[15]

-

Spectrum Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam, and the FTIR spectrum is acquired.[15][25]

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: A small amount of the substituted chromone (typically 1-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][26] A reference standard such as tetramethylsilane (TMS) may be added.

-

Spectrum Acquisition: The NMR tube is placed in the spectrometer's magnetic field, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. The NMR spectrum (e.g., ¹H, ¹³C) is then acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done directly via a solids probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrosray ionization (ESI).[27]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.

Signaling Pathways and Experimental Workflows

Substituted chromones have been shown to modulate various signaling pathways implicated in disease. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

Signaling Pathways

Certain substituted chromones act as inhibitors of Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase involved in cellular processes like cell cycle control and metabolism. Dysregulation of SIRT2 is linked to neurodegenerative diseases.

Some chromone derivatives have demonstrated neuroprotective effects by inhibiting the Glycogen Synthase Kinase 3β (GSK3β)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway, which is involved in neuroinflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Page loading... [wap.guidechem.com]

- 5. FLAVONE | 525-82-6 [chemicalbook.com]

- 6. 525-82-6 CAS MSDS (FLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. FT-IR and FT-Raman fingerprints of flavonoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. cymitquimica.com [cymitquimica.com]

- 13. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavanone [webbook.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]

- 19. webqc.org [webqc.org]

- 20. medwinpublishers.com [medwinpublishers.com]

- 21. nepjol.info [nepjol.info]

- 22. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]

- 23. ptfarm.pl [ptfarm.pl]

- 24. 6-Methylchromone-2-carboxylic Acid 5006-44-0 | TCI AMERICA [tcichemicals.com]

- 25. researchgate.net [researchgate.net]

- 26. 3-formyl-6-methylchromone | CAS#:42059-81-4 | Chemsrc [chemsrc.com]

- 27. researchgate.net [researchgate.net]

Theoretical Deep Dive into the Molecular Structure of 3-Formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 3-formylchromone, a key heterocyclic scaffold in medicinal chemistry. This document synthesizes findings from computational chemistry, primarily Density Functional Theory (DFT), and experimental techniques such as X-ray crystallography, Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. Key molecular properties, including optimized geometry, electronic structure, and vibrational frequencies, are discussed and presented in detail. Methodologies for both theoretical calculations and experimental analyses are outlined to provide a reproducible framework for further research.

Introduction

3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a versatile bicyclic heteroatom-containing compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reactivity and biological function of 3-formylchromone are intrinsically linked to its three-dimensional structure and electronic properties. Therefore, a thorough understanding of its molecular architecture is paramount for the rational design of novel therapeutic agents.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools to complement experimental data, offering detailed insights into molecular geometry, charge distribution, and frontier molecular orbitals at the atomic level. This guide will focus on the structural elucidation of 3-formylchromone, presenting a compilation of quantitative data from computational studies and outlining the methodologies employed in both theoretical and experimental investigations.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined by its electron density, which is a function of only three spatial coordinates. A popular and widely used functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[2]

The choice of the basis set is also critical for the accuracy of DFT calculations. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed. This notation indicates a triple-zeta valence basis set with diffuse functions on both heavy atoms and hydrogen atoms (++), as well as polarization functions on heavy atoms (d) and hydrogen atoms (p). This level of theory, B3LYP/6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost for the study of organic molecules.[2][3]

Data Presentation: Molecular Geometry and Electronic Properties

Note: The following data is for substituted 3-formylchromone derivatives and should be considered as a close approximation for the parent compound. The specific substitutions are noted in the table descriptions.

Optimized Geometric Parameters

The bond lengths and angles of a molecule are fundamental to understanding its shape and reactivity. The following table presents selected optimized geometric parameters for a 6-substituted 3-formylchromone derivative calculated at the B3LYP/6-31G(d,p) level of theory.[4]

Table 1: Selected Optimized Bond Lengths and Bond Angles of a 6-Substituted 3-Formylchromone Derivative. [4]

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2=C3 | 1.365 |

| C3-C10 (formyl) | 1.468 | |

| C10=O11 (formyl) | 1.215 | |

| C4=O5 | 1.234 | |

| O1-C2 | 1.367 | |

| O1-C9 | 1.382 | |

| Bond Angle | O1-C2=C3 | 121.5 |

| C2=C3-C4 | 120.8 | |

| C3-C4=O5 | 123.1 | |

| C2=C3-C10 | 120.1 | |

| O11=C10-C3 | 124.3 |

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into its polarity and electrostatic potential. The following table presents the Mulliken atomic charges for the atoms of 6–bromo–4–oxo–4H–chromene–3–carbaldehyde calculated at the B3LYP/6–311++G** level of theory.[2][5]

Table 2: Mulliken Atomic Charges of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde. [2][5]

| Atom | Charge (e) |

| O1 (ether) | -0.536 |

| C2 | +0.284 |

| C3 | -0.119 |

| C4 | +0.485 |

| O5 (carbonyl) | -0.521 |

| C6 | +0.021 |

| C7 | -0.158 |

| C8 | -0.093 |

| C9 | +0.221 |

| C4a | +0.078 |

| C8a | +0.198 |

| C10 (formyl) | +0.315 |

| O11 (formyl) | -0.457 |

| Br | -0.158 |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability.

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of 3-Formylchromone Derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -7.02 | -5.15 | 1.87 | [6] |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -6.98 | -5.33 | 1.65 | [6] |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -7.01 | -5.42 | 1.59 | [6] |

Methodologies

Theoretical Calculations Protocol

A typical DFT study on a small organic molecule like 3-formylchromone involves a series of steps to ensure accurate and reliable results.

Workflow for Theoretical Investigation of 3-Formylchromone

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. First Principles Density Functional Theory Investigation on the Structural, Energetic and Electronic Properties of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde | Scientific.Net [scientific.net]

- 6. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols: 3-Formyl-8-methoxychromone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-8-methoxychromone is a versatile building block in organic synthesis, prized for its reactive formyl group and the chromone scaffold, a privileged structure in medicinal chemistry. Its electron-deficient nature at the C2 and C4 positions of the pyrone ring, coupled with the electrophilic aldehyde, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazoles and isoxazoles, classes of compounds renowned for their broad pharmacological activities, including antimicrobial and anticancer properties.

Applications in Heterocyclic Synthesis

This compound serves as a key intermediate in the construction of various fused and substituted heterocyclic systems. Its reactivity allows for transformations such as Knoevenagel condensations, reactions with binucleophiles, and cycloadditions. These reactions pave the way for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are frequently incorporated into pharmacologically active molecules. The reaction of 3-formylchromones with hydrazine derivatives is a common and efficient method for the synthesis of pyrazole-containing compounds.[1] The reaction typically proceeds through the initial formation of a hydrazone, followed by the opening of the pyrone ring and subsequent cyclization to form the pyrazole ring. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for these transformations.[2][3]

Synthesis of Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles with significant biological activities. The synthesis of isoxazoles from 3-formylchromones can be achieved through the reaction with hydroxylamine hydrochloride. This reaction follows a similar pathway to pyrazole formation, involving condensation to form an oxime, followed by ring opening and recyclization.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic derivatives from 3-formylchromone precursors. While specific data for the 8-methoxy derivative is not always available, the presented data for other substituted 3-formylchromones provides a strong indication of the expected yields and reaction conditions.

Table 1: Synthesis of Pyrazole Derivatives from 3-Formylchromones

| Entry | Hydrazine Derivative | Solvent | Method | Reaction Time | Yield (%) | Reference |

| 1 | Hydrazine hydrate | Ethanol | Reflux | 1-12 h | 63-75 | [2] |

| 2 | Phenylhydrazine | Ethanol | Reflux | Not Specified | Moderate | [1] |

| 3 | Hydrazine hydrate | Ethanol | Microwave (300 W) | 2-4 min | High | [2] |

| 4 | Phenylhydrazine | Acetic Acid | Microwave | 7 min | High | [2] |

Table 2: Synthesis of Knoevenagel Condensation Products from 3-Formylchromones

| Entry | Active Methylene Compound | Catalyst | Solvent | Method | Reaction Time | Yield (%) | Reference |

| 1 | Malononitrile | Piperidine | Ethanol | Stirring | Not Specified | High | [4] |

| 2 | Ethyl cyanoacetate | Piperidine | Ethanol | Stirring | Not Specified | High | [4] |

| 3 | Malononitrile | Ammonium acetate | None (Solvent-free) | Sonication | 5-7 min | Excellent | [4] |

Experimental Protocols

Protocol 1: Synthesis of 3-(1-phenyl-1H-pyrazol-5-yl)-8-methoxychromone (General Procedure)

This protocol describes a typical procedure for the synthesis of a pyrazole derivative from this compound using phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

-

Add phenylhydrazine (1.1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-(1-phenyl-1H-pyrazol-5-yl)-8-methoxychromone.

Expected Outcome: The reaction is expected to yield the desired pyrazole derivative in moderate to good yields. The product can be characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of Pyranopyrazoles from 3-Formylchromones (General Procedure)

This protocol outlines a green and efficient microwave-assisted method for the synthesis of pyranopyrazole derivatives.[5]

Materials:

-

This compound

-

Malononitrile

-

Hydrazine hydrate

-

Piperidine (catalyst)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).

-

Add ethanol (5 mL) as the solvent.

-

Add a catalytic amount of piperidine (1-2 drops).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a suitable power (e.g., 300 W) for 2-8 minutes.[5]

-

Monitor the reaction completion by TLC.

-

After cooling, the precipitated solid is collected by filtration.

-

Wash the product with cold ethanol and dry to obtain the pure pyranopyrazole derivative.

Expected Outcome: This microwave-assisted protocol is expected to provide the desired pyranopyrazole product in high yield with a significantly reduced reaction time compared to conventional heating methods.

Signaling Pathway and Workflow Diagrams

Anticancer Activity: Inhibition of the STAT3 Signaling Pathway

Derivatives of 3-formylchromone have been shown to exhibit anticancer activity by targeting various cellular signaling pathways. One prominent mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many cancers, including hepatocellular carcinoma.[5]

Caption: Inhibition of the JAK/STAT3 signaling pathway by a this compound derivative.

Experimental Workflow: Synthesis and Characterization of Heterocycles

The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is a systematic process involving reaction setup, monitoring, product isolation, and structural elucidation.

Caption: General experimental workflow for heterocyclic synthesis.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and data provided herein offer a foundation for researchers to explore the synthesis of novel pyrazole and isoxazole derivatives. The demonstrated impact of these chromone-based heterocycles on critical biological pathways, such as the STAT3 signaling cascade, underscores their potential in the development of new therapeutic agents. Further investigation into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the potential of this versatile building block.

References

- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. gsconlinepress.com [gsconlinepress.com]

Synthesis of Schiff Bases from 3-Formylchromones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 3-formylchromones. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. The following sections outline the synthesis, experimental procedures, and potential applications of these versatile molecules.

Introduction

Schiff bases are compounds containing an imine or azomethine group (-C=N-). They are typically formed by the condensation of a primary amine with an aldehyde or ketone. 3-Formylchromone is a versatile precursor for the synthesis of a wide range of Schiff bases, which have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Furthermore, many Schiff bases derived from 3-formylchromone exhibit interesting photophysical properties, making them suitable for the development of fluorescent probes for ion detection.[2][3][4]

The synthesis of Schiff bases from 3-formylchromones is a straightforward and efficient process, typically involving a one-step condensation reaction. The reaction progress can be easily monitored, and the products are often obtained in high purity and good yields.

General Synthesis Pathway